molecular formula C12H20N2O3 B1448314 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide CAS No. 1392803-91-6

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide

Cat. No.: B1448314
CAS No.: 1392803-91-6
M. Wt: 240.3 g/mol
InChI Key: LIOMULREOSJHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide” is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, including “this compound”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(OC(C)(C)C)N1CC(C2)C(C(O)=O)C2C1 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 241.284 Da .

Scientific Research Applications

Materials Science and Photocatalysis

Research has highlighted the role of bicyclic compounds in materials science, especially in the development of photocatalysts. For instance, modifications and applications of (BiO)2CO3-based photocatalysts have been extensively reviewed, demonstrating their utility in fields such as healthcare, photocatalysis, and supercapacitors (Ni, Sun, Zhang, & Dong, 2016). These findings suggest potential avenues for exploring the applications of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide in similar domains.

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, bicyclic compounds like norcantharidin analogues have been investigated for their anticancer activities, indicating the importance of structural modification in enhancing biological activities (Deng & Tang, 2011). This underscores the potential for this compound to serve as a scaffold for developing new therapeutic agents.

Synthetic Chemistry

The diversity of synthetic routes for creating bicyclic compounds like 1,4-disubstituted 1,2,3-triazoles has been reviewed, highlighting the significance of these structures in drug discovery, bioconjugation, and materials science (Kaushik et al., 2019). Such research emphasizes the potential for innovative synthetic approaches involving this compound.

Future Directions

The core structure of “3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide” has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests potential future directions in drug development using this compound.

Properties

IUPAC Name

tert-butyl 6-carbamoyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-7-4-8(6-14)9(7)10(13)15/h7-9H,4-6H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOMULREOSJHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123343
Record name 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-91-6
Record name 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-(aminocarbonyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide
Reactant of Route 3
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide
Reactant of Route 4
Reactant of Route 4
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide
Reactant of Route 5
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide
Reactant of Route 6
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.